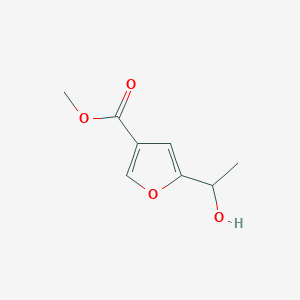

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate

Descripción general

Descripción

“Methyl 5-(1-hydroxyethyl)furan-3-carboxylate” is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 170.16 . It is a liquid at room temperature .

Molecular Structure Analysis

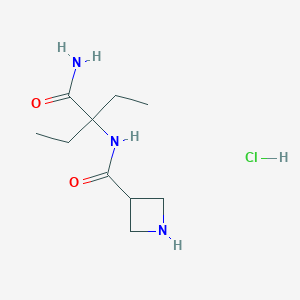

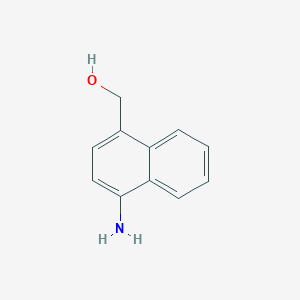

The molecular structure of “Methyl 5-(1-hydroxyethyl)furan-3-carboxylate” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a carboxylate group (-COO-) and a hydroxyethyl group (-CH2CH2OH) .

Physical And Chemical Properties Analysis

“Methyl 5-(1-hydroxyethyl)furan-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 170.16 .

Aplicaciones Científicas De Investigación

1. Biological Activity Studies

- Methyl 5-(1-hydroxyethyl)furan-3-carboxylate derivatives have been investigated for their biological activities. For instance, derivatives synthesized from furfuryl alcohol showed cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as Gram-positive and Gram-negative bacteria. Among these derivatives, certain amine derivatives demonstrated potent biological activity (Phutdhawong et al., 2019).

2. Synthesis and Chemical Properties

- Methyl 5-(1-hydroxyethyl)furan-3-carboxylate and its derivatives can be synthesized via various chemical methods. For example, 3-yne-1,2-diol derivatives were converted into furan-3-carboxylic esters using PdI(2)/KI-catalyzed oxidative carbonylation, demonstrating the versatility of this compound in chemical synthesis (Gabriele et al., 2012).

3. Material Science and Polymer Chemistry

- In the field of material science, methyl 5-(1-hydroxyethyl)furan-3-carboxylate derivatives play a role in the development of biobased polyesters. They have been used as building blocks in polyester synthesis, which is significant for creating sustainable materials (Jiang et al., 2014).

4. Biocatalytic Synthesis

- The compound and its derivatives are also important in biocatalysis. Studies have shown improved catalytic performances in the synthesis of various furan carboxylic acids using adapted whole cells. This is relevant for producing high-value biochemicals and building blocks for polymers (Wen et al., 2020).

Mecanismo De Acción

Target of Action

Some studies suggest that it may have significant anticancer activities against certain cell lines .

Biochemical Pathways

It has been suggested that the presence of certain structures in the compound may lead to an increase in anticancer activities .

Result of Action

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate has shown weak cytotoxicity against normal cell lines but significant anticancer activities against certain cancer cell lines . The exact molecular and cellular effects of the compound’s action are still under investigation.

Propiedades

IUPAC Name |

methyl 5-(1-hydroxyethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQVJSKZLNUNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CO1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)

![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)

![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)

![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)